

Technical Support Center: 1,1,4-Triacetoxy-2,2-dichlorobutane

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 1,1,4-Triacetoxy-2,2-dichlorobutane

CAS No.: 141942-59-8

Cat. No.: B122643

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Product Overview

- Chemical Name: 2,2-Dichlorobutane-1,1,4-triyl triacetate
- CAS Number: 141942-59-8[1][2]
- Molecular Formula: C₁₀H₁₄Cl₂O₆
- Molecular Weight: 301.12 g/mol
- Physical State: Typically a viscous, high-boiling liquid or low-melting solid.
- Key Sensitivities:
 - Moisture: The 1,1-diacetoxy group (acylal) functions as a protected aldehyde and is susceptible to acid-catalyzed hydrolysis, releasing acetic acid and the corresponding aldehyde.

- Heat: Prolonged exposure to temperatures $>120^{\circ}\text{C}$ can induce elimination of acetic acid (deacetylation) or polymerization.

Part 1: Troubleshooting Guide (FAQ)

Q1: My crude product is dark brown/black. How do I remove these tars? Diagnosis: The dark color typically arises from polymerized furan derivatives or oxidation byproducts formed during the chlorination step. Solution:

- Solvent Wash: Dilute the crude oil in a non-polar solvent (e.g., Hexane or Toluene). The highly polar tars often precipitate out or form a separate lower layer.
- Adsorption: If the product remains in solution, treat with Activated Carbon (10-20% w/w) at room temperature for 1 hour. Filter through a celite pad.
- Short-Path Distillation: If tars persist, perform a rapid "flash" distillation (wipe-film or short-path) to separate the volatile product from the non-volatile polymeric residue.

Q2: The product has a persistent smell of vinegar (Acetic Acid). Diagnosis: This indicates residual acetic anhydride/acid from the synthesis or hydrolysis of the 1,1-diacetoxy group due to moisture ingress. Solution:

- Azeotropic Removal: Do not wash with water if the product is already pure, as this promotes hydrolysis. Instead, add Toluene and rotary evaporate. Toluene forms azeotropes with acetic acid, facilitating its removal.
- Neutralization (Crude only): If the crude is very acidic, wash a solution (in DCM or Ethyl Acetate) with cold saturated NaHCO_3 . Dry immediately over MgSO_4 to prevent hydrolysis.

Q3: I see multiple spots on TLC/HPLC. What are the likely impurities? Analysis:

- Lower Rf (More Polar): Mono- or di-acetoxy derivatives (incomplete acetylation) or hydrolyzed species (2,2-dichloro-4-hydroxybutanal).
- Higher Rf (Less Polar): Over-chlorinated byproducts (e.g., trichlorobutane derivatives).
- Baseline: Inorganic salts (catalysts like ZnCl_2 or FeCl_3) or polymers.

Q4: Can I purify this by crystallization? Answer: Crystallization is difficult due to the molecule's flexibility and the presence of acetoxy groups which often suppress the melting point. High-Vacuum Fractional Distillation is the standard purification method. However, if the product is highly pure (>95%), it may solidify at low temperatures (-20°C) in non-polar solvents like pentane/ether.

Part 2: Purification Protocols

Method A: High-Vacuum Fractional Distillation (Primary Method)

Best for: Removing structural isomers, under-acetylated species, and residual solvents.

Prerequisites:

- Vacuum pump capable of < 1.0 mmHg (Torr).
- Short-path distillation head (to minimize thermal residence time).
- Oil bath with precise temperature control.

Protocol:

- Degassing: Place the crude **1,1,4-Triacetoxy-2,2-dichlorobutane** in the still pot. Stir under full vacuum at room temperature for 30 minutes to remove volatile solvents and dissolved gases.
- Heating: Slowly ramp the oil bath temperature. The product has a high boiling point (approx. 98-105°C at 0.5 mmHg).
- Fractions:
 - F1 (Foreshot): Low boilers (acetic acid, acetic anhydride, chlorinated solvents). Discard.
 - F2 (Main Cut): Collect when the vapor temperature stabilizes. The liquid should be colorless to pale yellow.
 - F3 (Tails): Stop distillation when the head temperature drops or pot residue becomes viscous/dark.

- Storage: Store the distillate under Argon/Nitrogen at 4°C.

Method B: Activated Carbon Treatment (Pre-purification)

Best for: Removing colored tars before distillation to prevent fouling of glassware.

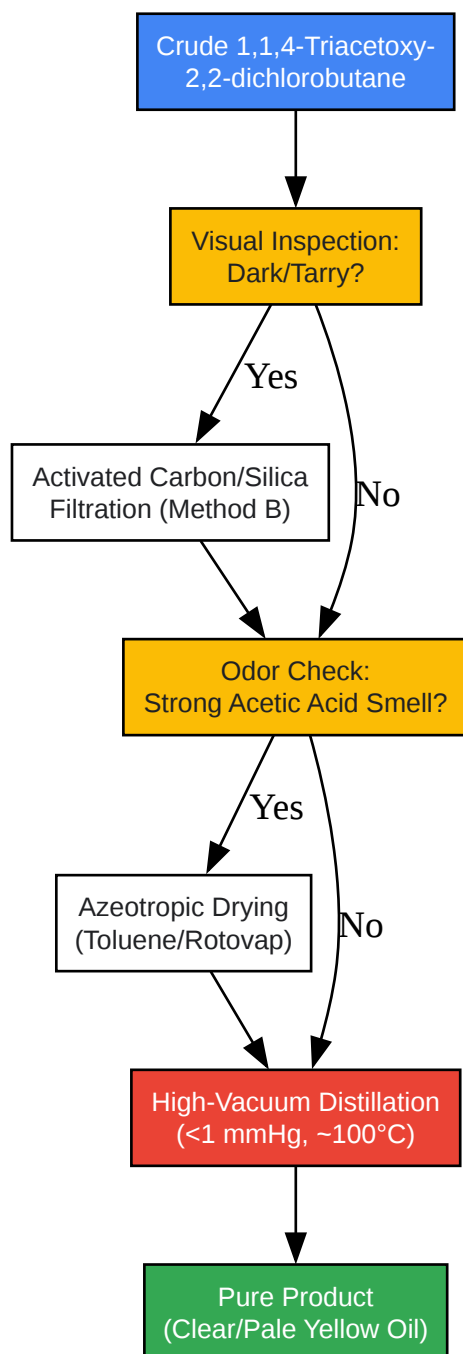
- Dissolve crude residue in Dichloromethane (DCM) or Ethyl Acetate (Ratio 1:5 w/v).
- Add Activated Charcoal (10% by weight of crude) and Silica Gel (5% by weight).
- Stir gently for 45-60 minutes at room temperature.
- Filter through a Celite 545 pad packed in a sintered glass funnel.
- Concentrate the filtrate under reduced pressure (< 40°C) to yield a clarified yellow oil.

Part 3: Data & Specifications

Property	Specification / Value	Note
Boiling Point	98 - 105 °C	@ 0.5 - 1.0 mmHg
Density	~1.35 g/cm ³	Estimated
Solubility	Soluble: DCM, EtOAc, Toluene, THF	Insoluble: Water (hydrolyzes)
Stability	Acid: Unstable (Hydrolysis)	Base: Unstable (Saponification)
Storage	< 10°C, Inert Atmosphere	Hygroscopic

Part 4: Purification Logic & Workflow

The following diagram illustrates the decision-making process for purifying **1,1,4-Triacetoxy-2,2-dichlorobutane** based on the impurity profile.



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Caption: Decision logic for the sequential purification of **1,1,4-Triacetoxy-2,2-dichlorobutane**.

References

- Preparation of Halogenated Furan Derivatives

- Source: Clauson-Kaas, N., et al. "The reaction of furan with chlorine." [3] Acta Chemica Scandinavica, 1947.
 - Relevance: Establishes the foundational chemistry for the ring-opening of furan with chlorine and acetic acid to form acetoxy-chloro-butane intermedi
 - Link:
- Purification of High-Boiling Chloro-Esters
 - Source: US Patent 2,516,301, "Production of 1,4-dichlorobutane and rel
 - Relevance: Describes vacuum distillation parameters for similar chlorinated butane esters, validating the temper
 - Link:
- Stability of Acylals (1,1-Diacetates)
 - Source: Greene, T.W., Wuts, P.G.M. "Protective Groups in Organic Synthesis."
 - Relevance: Provides mechanistic insight into the acid-sensitivity of the 1,1-diacetoxy protecting group, dictating the need for non-acidic workup conditions.
 - Link:
- Synthesis of Vitamin B6 Intermediates
 - Source: US Patent 4,026,903, "Process for the prepar
 - Relevance: Contextualizes **1,1,4-triacetoxy-2,2-dichlorobutane** as a key intermediate and highlights common impurities in this specific synthetic route.
 - Link:

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Sources

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- [2. 1,1-dichlorobutane | CAS#:541-33-3 | Chemsrsc \[chemsrc.com\]](#)
- [3. m.youtube.com \[m.youtube.com\]](#)
- To cite this document: BenchChem. [Technical Support Center: 1,1,4-Triacetoxy-2,2-dichlorobutane]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b122643/docs#technical-support-center-1-1-4-triacetoxy-2-2-dichlorobutane\]](https://www.benchchem.com/product/b122643/docs#technical-support-center-1-1-4-triacetoxy-2-2-dichlorobutane)

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